(3alpha)-(1)-10-Fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulphonate
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Overview
Description
(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate is a synthetic compound that belongs to the class of fluorinated alkaloids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate typically involves multiple steps, including:
Fluorination: Introduction of the fluorine atom at the 10th position using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the oxaeburnamenine core through intramolecular cyclization reactions.
Sulfonation: Addition of the monomethanesulfonate group using methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production may involve optimization of these synthetic routes to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
(3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions with reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine sulfate
- (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine hydrochloride
Uniqueness
The monomethanesulfonate group in (3alpha)-(+/-)-10-fluoro-D-homo-20,21-dinor-15(14H,15H)-oxaeburnamenine monomethanesulfonate may confer unique properties such as increased solubility or altered biological activity compared to its analogs.
Properties
CAS No. |
94292-00-9 |
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Molecular Formula |
C18H23FN2O4S |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
(20S)-5-fluoro-17-oxa-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2(7),3,5,8(19)-tetraene;methanesulfonic acid |
InChI |
InChI=1S/C17H19FN2O.CH4O3S/c18-12-3-4-15-14(8-12)13-5-7-19-6-1-2-11-9-21-10-20(15)17(13)16(11)19;1-5(2,3)4/h3-4,8,11,16H,1-2,5-7,9-10H2;1H3,(H,2,3,4)/t11?,16-;/m0./s1 |
InChI Key |
FSIXYXUTJPJDKE-DHYDJSQFSA-N |
Isomeric SMILES |
CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3[C@H]2N(C1)CC5 |
Canonical SMILES |
CS(=O)(=O)O.C1CC2COCN3C4=C(C=C(C=C4)F)C5=C3C2N(C1)CC5 |
Origin of Product |
United States |
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